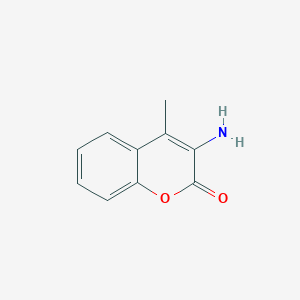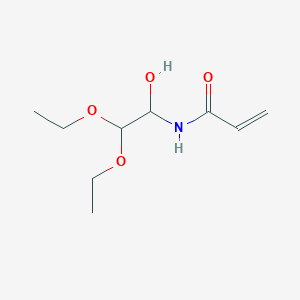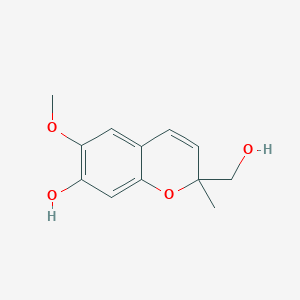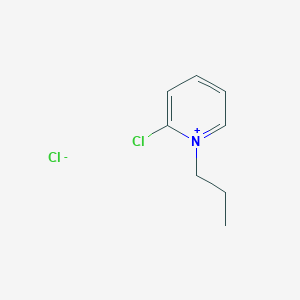![molecular formula C20H32O4 B14301551 13-[3-(4-Hydroxypentyl)oxiran-2-YL]trideca-5,8,11-trienoic acid CAS No. 114040-53-8](/img/structure/B14301551.png)
13-[3-(4-Hydroxypentyl)oxiran-2-YL]trideca-5,8,11-trienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
13-[3-(4-Hydroxypentyl)oxiran-2-YL]trideca-5,8,11-trienoic acid is a long-chain fatty acid derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 13-[3-(4-Hydroxypentyl)oxiran-2-YL]trideca-5,8,11-trienoic acid typically involves the epoxidation of a precursor fatty acid. The precursor fatty acid undergoes a series of reactions, including hydroxylation and epoxidation, to form the desired compound. Common reagents used in these reactions include peracids for epoxidation and hydroxylating agents such as osmium tetroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale epoxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
13-[3-(4-Hydroxypentyl)oxiran-2-YL]trideca-5,8,11-trienoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: The hydroxyl group can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acid chlorides or anhydrides are used for esterification, while alkyl halides are used for etherification.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of diols.
Substitution: Formation of esters or ethers.
Aplicaciones Científicas De Investigación
13-[3-(4-Hydroxypentyl)oxiran-2-YL]trideca-5,8,11-trienoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in cellular signaling and metabolism.
Medicine: Investigated for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the production of polymers and surfactants.
Mecanismo De Acción
The mechanism of action of 13-[3-(4-Hydroxypentyl)oxiran-2-YL]trideca-5,8,11-trienoic acid involves its interaction with specific molecular targets and pathways. The oxirane ring can react with nucleophiles, leading to the formation of covalent adducts with proteins and other biomolecules. This interaction can modulate cellular signaling pathways and influence various biological processes.
Comparación Con Compuestos Similares
Similar Compounds
14,15-Epoxy-5,8,11-eicosatrienoic acid: Another long-chain fatty acid with an oxirane ring.
(5Z,8Z,11Z,17Z)-14,15-epoxyicosatetraenoic acid: A similar compound with additional double bonds.
Uniqueness
13-[3-(4-Hydroxypentyl)oxiran-2-YL]trideca-5,8,11-trienoic acid is unique due to its specific structure, which includes a hydroxyl group and an oxirane ring. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
114040-53-8 |
|---|---|
Fórmula molecular |
C20H32O4 |
Peso molecular |
336.5 g/mol |
Nombre IUPAC |
13-[3-(4-hydroxypentyl)oxiran-2-yl]trideca-5,8,11-trienoic acid |
InChI |
InChI=1S/C20H32O4/c1-17(21)13-12-15-19-18(24-19)14-10-8-6-4-2-3-5-7-9-11-16-20(22)23/h2,4-5,7-8,10,17-19,21H,3,6,9,11-16H2,1H3,(H,22,23) |
Clave InChI |
PITIULPUTHHIBJ-UHFFFAOYSA-N |
SMILES canónico |
CC(CCCC1C(O1)CC=CCC=CCC=CCCCC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Ethoxy-2,3-difluoro-4-[4-(4-pentylphenyl)phenyl]benzene](/img/structure/B14301477.png)

![4-[(3-Methylbut-2-en-1-yl)oxy]benzamide](/img/structure/B14301490.png)



![5-[(Benzyloxy)methyl]oxolane-2-thione](/img/structure/B14301520.png)
![3-(4'-Fluoro-3,3',5-trimethyl[1,1'-biphenyl]-2-yl)prop-2-enoic acid](/img/structure/B14301525.png)


![4-[(Anthracen-1-yl)amino]-4-oxobutanoic acid](/img/structure/B14301540.png)



